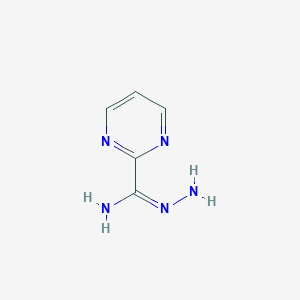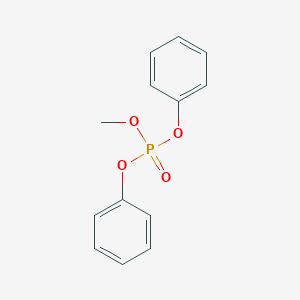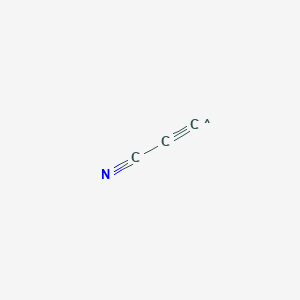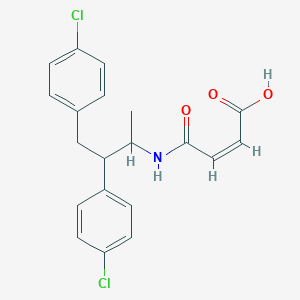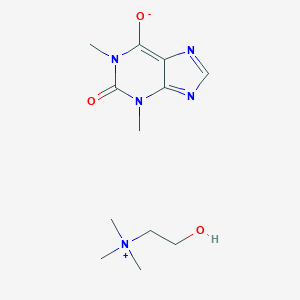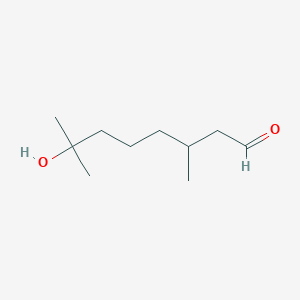![molecular formula C15H24S3 B085647 6,12,18-Trithiatrispiro[4.1.4.1.4.1]octadecane CAS No. 177-61-7](/img/structure/B85647.png)
6,12,18-Trithiatrispiro[4.1.4.1.4.1]octadecane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6,12,18-Trithiatrispiro[4.1.4.1.4.1]octadecane, also known as TTA, is a novel organic compound with a unique molecular structure. It has gained significant attention in the scientific community due to its potential applications in various fields, including materials science, organic synthesis, and biomedical research.
Applications De Recherche Scientifique
6,12,18-Trithiatrispiro[4.1.4.1.4.1]octadecane has been extensively studied for its potential applications in various fields of research. In materials science, 6,12,18-Trithiatrispiro[4.1.4.1.4.1]octadecane has been used as a building block for the synthesis of novel organic materials with unique properties, such as high thermal stability and conductivity. In organic synthesis, 6,12,18-Trithiatrispiro[4.1.4.1.4.1]octadecane has been used as a reagent for the preparation of various organic compounds, including chiral ligands and biologically active molecules.
Mécanisme D'action
The mechanism of action of 6,12,18-Trithiatrispiro[4.1.4.1.4.1]octadecane is not fully understood, but it is believed to involve the formation of stable complexes with metal ions, such as copper and zinc. These complexes have been shown to exhibit catalytic activity in various reactions, including oxidation and reduction reactions.
Effets Biochimiques Et Physiologiques
6,12,18-Trithiatrispiro[4.1.4.1.4.1]octadecane has been shown to exhibit various biochemical and physiological effects, including antioxidant and anti-inflammatory properties. In vitro studies have demonstrated that 6,12,18-Trithiatrispiro[4.1.4.1.4.1]octadecane can scavenge free radicals and protect cells from oxidative damage. 6,12,18-Trithiatrispiro[4.1.4.1.4.1]octadecane has also been shown to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6, in macrophages.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 6,12,18-Trithiatrispiro[4.1.4.1.4.1]octadecane is its unique molecular structure, which allows for the formation of stable complexes with metal ions. This property makes it a valuable reagent in various reactions, including catalysis and organic synthesis. However, 6,12,18-Trithiatrispiro[4.1.4.1.4.1]octadecane is a relatively complex compound that requires a multi-step synthesis process, which can be time-consuming and expensive.
Orientations Futures
There are several future directions for the research and development of 6,12,18-Trithiatrispiro[4.1.4.1.4.1]octadecane. One potential area of research is the synthesis of novel 6,12,18-Trithiatrispiro[4.1.4.1.4.1]octadecane derivatives with improved properties, such as increased stability and catalytic activity. Another potential area of research is the application of 6,12,18-Trithiatrispiro[4.1.4.1.4.1]octadecane in biomedical research, particularly in the development of new drugs for the treatment of various diseases, including cancer and neurodegenerative disorders.
In conclusion, 6,12,18-Trithiatrispiro[4.1.4.1.4.1]octadecane is a novel organic compound with unique properties that make it a valuable reagent in various fields of research. Its potential applications in materials science, organic synthesis, and biomedical research make it an exciting area of research for the future.
Méthodes De Synthèse
6,12,18-Trithiatrispiro[4.1.4.1.4.1]octadecane is a complex organic compound that requires a multi-step synthesis process. The most common method of synthesis involves the reaction of 1,3-dithiol-2-one with 1,2-dibromoethane in the presence of a base, followed by a series of cyclization reactions. The final product is obtained after several purification steps, including column chromatography and recrystallization.
Propriétés
Numéro CAS |
177-61-7 |
|---|---|
Nom du produit |
6,12,18-Trithiatrispiro[4.1.4.1.4.1]octadecane |
Formule moléculaire |
C15H24S3 |
Poids moléculaire |
300.6 g/mol |
Nom IUPAC |
6,12,18-trithiatrispiro[4.1.47.1.413.15]octadecane |
InChI |
InChI=1S/C15H24S3/c1-2-8-13(7-1)16-14(9-3-4-10-14)18-15(17-13)11-5-6-12-15/h1-12H2 |
Clé InChI |
IEBZCWOYACWDRW-UHFFFAOYSA-N |
SMILES |
C1CCC2(C1)SC3(CCCC3)SC4(S2)CCCC4 |
SMILES canonique |
C1CCC2(C1)SC3(CCCC3)SC4(S2)CCCC4 |
Synonymes |
6,12,18-Trithiatrisprio [4.1.4:1.4.1]octadecane |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



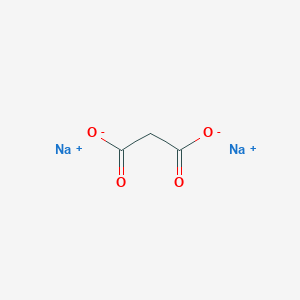


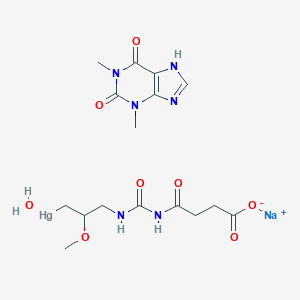

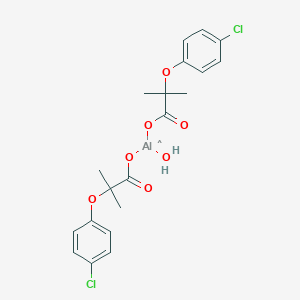
![Dibenzo[lm,yz]pyranthrene](/img/structure/B85577.png)

